Amino-peg3-sulfonicacidhclsalt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

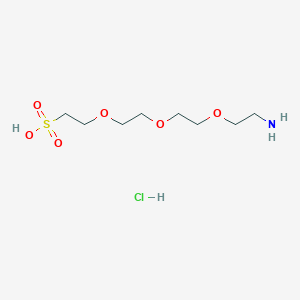

Amino-peg3-sulfonicacidhclsalt is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a sulfonic acid moiety, which makes it highly hydrophilic and water-soluble. This compound is commonly used in various scientific research applications due to its unique chemical structure and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Amino-peg3-sulfonicacidhclsalt is synthesized by the reaction of 3-amino-1-propanesulfonic acid with polyethylene glycol (PEG) in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolution of 3-amino-1-propanesulfonic acid in a suitable solvent.

- Addition of polyethylene glycol to the solution.

- Introduction of hydrochloric acid to catalyze the reaction.

- Purification of the resulting product through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Amino-peg3-sulfonicacidhclsalt undergoes various types of chemical reactions, including:

Esterification: The sulfonic acid moiety can react with alcohols to form esters.

Halogenation: The compound can undergo halogenation reactions, where halogens are introduced into the molecule.

Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Halogenation: Requires halogenating agents such as chlorine or bromine.

Displacement Reactions: Involves nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Bioconjugation

- Description : The amine group in Amino-PEG3-sulfonic acid allows for efficient coupling with carboxylic acids, NHS esters, or other reactive groups to form stable amide bonds.

- Use Cases :

- Linking therapeutic agents to antibodies or peptides to enhance targeting specificity.

- Creating bioconjugates that improve pharmacokinetics and reduce immunogenicity.

-

Drug Delivery

- Description : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, facilitating their delivery in biological systems.

- Use Cases :

- Development of drug formulations that require enhanced solubility for intravenous administration.

- PEGylation of drugs to prolong circulation time in the bloodstream and reduce renal clearance.

-

Surface Modification

- Description : Amino-PEG3-sulfonic acid can be used to modify surfaces of medical devices or nanoparticles, creating hydrophilic and biocompatible layers.

- Use Cases :

- Coating implantable devices to minimize protein adsorption and enhance tissue compatibility.

- Modifying nanoparticle surfaces for improved stability and reduced immune response.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Bioconjugation | Linking drugs to targeting agents | Enhanced specificity, improved pharmacokinetics |

| Drug Delivery | Increasing solubility of hydrophobic drugs | Prolonged circulation time, reduced immunogenicity |

| Surface Modification | Creating hydrophilic layers on devices | Minimized protein adsorption, enhanced compatibility |

Case Studies

-

Bioconjugation in Targeted Therapy

A study demonstrated the use of Amino-PEG3-sulfonic acid in conjugating a cytotoxic agent to an antibody targeting cancer cells. The resulting bioconjugate showed improved tumor localization and reduced side effects compared to free drug administration. The conjugation efficiency was measured using high-performance liquid chromatography (HPLC), yielding over 90% purity in the final product . -

Enhanced Drug Formulation

Research involving the formulation of a poorly soluble anticancer drug with Amino-PEG3-sulfonic acid showed a significant increase in solubility (up to 50-fold) compared to the unmodified drug. This enhancement facilitated better absorption and bioavailability in preclinical models . -

Surface Modification for Medical Devices

A project focused on modifying the surfaces of stents with Amino-PEG3-sulfonic acid to create a biocompatible layer that reduced thrombogenicity. In vitro studies indicated a significant reduction in platelet adhesion compared to unmodified stents, suggesting potential for improved clinical outcomes .

Wirkmechanismus

The mechanism of action of amino-peg3-sulfonicacidhclsalt involves its interaction with specific molecular targets and pathways. The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl groups, while the sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions. These interactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .

Vergleich Mit ähnlichen Verbindungen

Amino-peg3-sulfonicacidhclsalt is unique due to its combination of an amine group and a sulfonic acid moiety, which provides distinct chemical reactivity and solubility properties. Similar compounds include:

Amino-peg2-sulfonicacidhclsalt: Contains a shorter PEG linker, resulting in different solubility and reactivity.

Amino-peg4-sulfonicacidhclsalt: Contains a longer PEG linker, which may affect its chemical properties and applications

These similar compounds share some chemical characteristics but differ in their PEG linker lengths, which can influence their specific uses and effectiveness in various applications.

Biologische Aktivität

Amino-PEG3-sulfonic acid HCl salt is a specialized compound with significant applications in bioconjugation, drug delivery, and surface modifications. This compound features a polyethylene glycol (PEG) backbone, which enhances its solubility and biocompatibility, making it particularly valuable in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C8H19NO6S

- Molecular Weight : 257.3 g/mol

- CAS Number : 1817735-43-5

- Purity : ≥95%

- Storage Conditions : -20 °C

The compound includes an amine group that can react readily with carboxylic acids, activated NHS esters, and other carbonyl groups. The sulfonic acid moiety allows for various chemical reactions such as esterification and halogenation, which are crucial for modifying surfaces and creating conjugates .

- Bioconjugation : The amine group facilitates the conjugation of proteins, peptides, and other biomolecules, which is essential for the development of antibody-drug conjugates (ADCs). This process enhances the therapeutic efficacy of drugs by targeting specific cells while minimizing side effects.

- Drug Delivery : The hydrophilic nature of the PEG linker significantly improves the solubility and circulation time of therapeutic agents in biological systems. This property is particularly advantageous in reducing immune responses against drug formulations .

- Surface Modification : Amino-PEG3-sulfonic acid HCl salt can coat surfaces to create hydrophilic, biocompatible layers on devices or particles. This application is beneficial in biomedical devices to enhance compatibility with biological tissues .

Case Studies

-

Antibody-Drug Conjugates (ADCs) :

- A study demonstrated that ADCs utilizing Amino-PEG3-sulfonic acid HCl salt showed improved targeting capabilities in cancer therapy. The PEGylation reduced non-specific binding and enhanced drug delivery to tumor cells, leading to increased cytotoxicity against cancerous tissues while sparing healthy cells .

-

Surface Engineering :

- Research involving surface coatings with Amino-PEG3-sulfonic acid HCl salt indicated enhanced cell adhesion and proliferation on biomaterials used in implants. The hydrophilic surface created by this compound promoted better integration with surrounding tissues, thus improving implant success rates .

Comparative Analysis

The following table summarizes key properties and applications of Amino-PEG3-sulfonic acid HCl salt compared to other similar PEG derivatives:

| Property/Compound | Amino-PEG3-sulfonic Acid HCl Salt | Amino-PEG2 | Amino-PEG4 |

|---|---|---|---|

| Molecular Weight | 257.3 g/mol | 200 g/mol | 300 g/mol |

| Solubility | High | Moderate | High |

| Reactivity with Carboxylic Acids | Yes | Yes | Yes |

| Applications | Drug delivery, ADCs | Surface modification | Bioconjugation |

| Biocompatibility | Excellent | Good | Excellent |

Eigenschaften

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGPXQKRZADQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.